2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Overview
Description
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include an imidazoquinazoline core. The presence of this core structure imparts various biological activities, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The primary targets of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are Phosphatidylinositol 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . These enzymes play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . By inhibiting these enzymes, the compound disrupts their respective signaling pathways, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of PI3Ks affects the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth . On the other hand, HDAC inhibition leads to multiple epigenetic modifications, affecting gene expression and cellular homeostasis .
Pharmacokinetics
Its potent antiproliferative activities against certain cancer cells suggest that it may have favorable bioavailability .
Result of Action
The dual inhibition of PI3Ks and HDACs by this compound can lead to potent antiproliferative effects, particularly against certain types of cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis, although the exact molecular and cellular effects require further investigation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the compound’s activity
Biochemical Analysis
Biochemical Properties
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has been found to interact with key enzymes and proteins in biochemical reactions . It acts as a dual inhibitor for phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two crucial enzymes involved in cell signaling and gene expression . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The cellular effects of this compound are primarily observed in its antiproliferative activities against certain cancer cells . It influences cell function by affecting cell signaling pathways and gene expression, particularly those related to PI3K and HDAC . This can lead to changes in cellular metabolism, potentially slowing down or stopping the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically PI3K and HDAC . By inhibiting these enzymes, it can induce multiple epigenetic modifications affecting signaling networks, thereby altering gene expression .
Temporal Effects in Laboratory Settings
Its inhibitory activities against PI3K and HDAC suggest potential long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on PI3K and HDAC, it is likely to interact with enzymes or cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with glyoxal in the presence of a suitable catalyst to form the imidazoquinazoline core. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazoquinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Shares a similar core structure but differs in the position of the double bond.
Quinazolinone derivatives: These compounds have variations in the substituents attached to the quinazoline ring.
Uniqueness
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit both phosphatidylinositol 3-kinase and histone deacetylase makes it a valuable compound for dual-targeted cancer therapy .
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNDPSJIDKDKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C3C=CC=CC3=NC2=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419591 | |
Record name | 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38767-52-1 | |
Record name | Imidazo[1, 2,6-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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